molecular formula C11H10Cl2N2S B14914143 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline

Katalognummer: B14914143
Molekulargewicht: 273.2 g/mol
InChI-Schlüssel: BHYASHYRFKFHGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms and a thiazole ring attached to an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the reaction of 2,3-dichloroaniline with 2-methylthiazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a methylthiazole group differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications .

Eigenschaften

Molekularformel

C11H10Cl2N2S

Molekulargewicht

273.2 g/mol

IUPAC-Name

2,3-dichloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H10Cl2N2S/c1-7-15-8(6-16-7)5-14-10-4-2-3-9(12)11(10)13/h2-4,6,14H,5H2,1H3

InChI-Schlüssel

BHYASHYRFKFHGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)CNC2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.